8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.483. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research on compounds structurally related to 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one often involves their synthesis through innovative methods. For example, the synthesis of isoaaptamine analogs, compounds with significant PKC inhibition potential derived from marine sponges, highlights a route involving nitromethyl substituents as precursors for key intermediates, showcasing the chemical versatility of quinolinone-based structures (Walz & Sundberg, 2000).
Antimicrobial and Antimycobacterial Activities : Several studies have explored the antimicrobial properties of quinolinone derivatives. For instance, benzopyrazolo[3,4-b]quinolindiones synthesized through microwave-assisted reactions have demonstrated significant activity against Mycobacterium spp., highlighting their potential in addressing bacterial resistance issues (Quiroga et al., 2014).
Pharmaceutical and Biological Applications
Anticancer Potential : The exploration of quinolinone derivatives for anticancer applications has been a significant area of interest. Compounds such as oxoisoaporphines have been synthesized and tested for antiproliferative effects, showing promise in cancer research (Castro-Castillo et al., 2010).
Anti-inflammatory and Antitubercular Effects : Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has unveiled potential anti-inflammatory properties, offering insights into new therapeutic avenues for inflammatory diseases (Sun et al., 2019). Similarly, substituted benzo[h]quinazolines and related compounds have shown significant anti-tubercular activity, suggesting their utility in combating tuberculosis (Maurya et al., 2013).
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-3-5-18(6-4-17)15-28-16-22(26(29)19-7-9-20(31-2)10-8-19)27(30)21-13-24-25(14-23(21)28)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPYHPBLHCNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.